2-氯-1,3-二氟-4-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

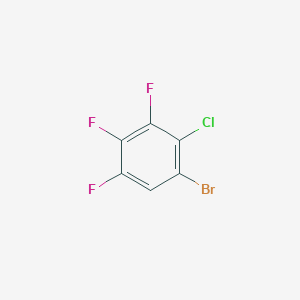

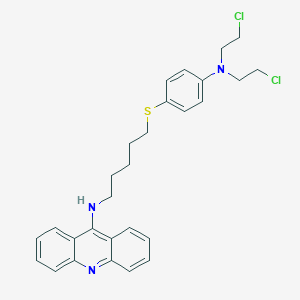

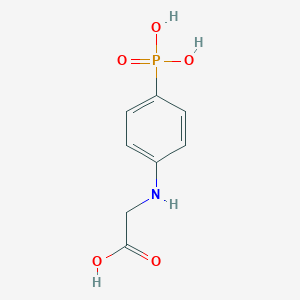

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a compound that belongs to a class of organic chemicals characterized by the presence of multiple fluorine atoms and a chloro group attached to a benzene ring. This structure imparts unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted benzenes involves electrochemical fluorination, which yields perfluorocyclohexane derivatives. This method has been effectively used for chlorobenzenes containing a trifluoromethyl group, resulting in chlorine-containing derivatives (Yonekura et al., 1976).

科学研究应用

Field: Chemistry

- Application Summary : “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” is used in the synthesis of m-aryloxy phenols . These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings .

- Methods of Application : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

- Results or Outcomes : The m-aryloxy phenols synthesized using “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” have potential biological activities, including anti-tumor and anti-inflammatory effects . They are also used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Field: Pharmaceutical Chemistry

- Application Summary : Trifluoromethyl-substituted compounds, such as “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene”, have found extensive applications in the field of pharmaceuticals . They are used in the synthesis of various drugs .

- Methods of Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis . The specific methods of application would depend on the particular drug being synthesized .

- Results or Outcomes : Over the past 20 years, the trifluoromethyl group has been featured in 19 FDA-approved drugs . These drugs have been used to treat various diseases and disorders .

Field: Agrochemicals

- Application Summary : Trifluoromethyl-substituted compounds are also used in the field of agrochemicals . They are used in the synthesis of various agrochemicals .

- Methods of Application : The trifluoromethyl group is incorporated into agrochemical molecules during their synthesis . The specific methods of application would depend on the particular agrochemical being synthesized .

- Results or Outcomes : Trifluoromethyl-substituted agrochemicals have been found to be effective in controlling pests and improving crop yields .

Field: Functional Materials

- Application Summary : Trifluoromethyl-substituted compounds are widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

- Methods of Application : The trifluoromethyl group is incorporated into the molecules of these materials during their synthesis . The specific methods of application would depend on the particular material being synthesized .

- Results or Outcomes : The incorporation of the trifluoromethyl group into these materials can significantly affect their properties, leading to improved performance .

Field: Ligand Chemistry

- Application Summary : Trifluoromethyl-substituted compounds, such as 1,2,4-triazoles, have found extensive applications in ligand chemistry .

- Methods of Application : The trifluoromethyl group is incorporated into potential ligand molecules during their synthesis . The specific methods of application would depend on the particular ligand being synthesized .

- Results or Outcomes : Trifluoromethyl-substituted ligands have been found to be effective in various chemical reactions .

Field: Crop Protection

- Application Summary : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), which can be synthesized from “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene”, is used in the production of several crop-protection products .

- Methods of Application : The compound 2,3,5-DCTF is synthesized from “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” and then used in the formulation of crop-protection products .

- Results or Outcomes : Crop-protection products containing 2,3,5-DCTF have been found to be effective in protecting crops from pests .

属性

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUOBOYBXLKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559772 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

CAS RN |

120770-03-8 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

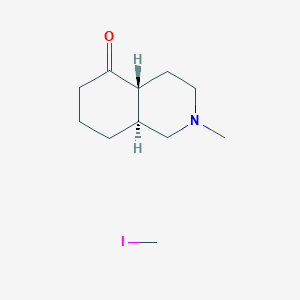

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)